molecular formula C9H9N B8758900 1-Methylindolizine

1-Methylindolizine

Cat. No.: B8758900
M. Wt: 131.17 g/mol
InChI Key: XETHUYLPOULFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Bridged Heterocyclic Systems in Contemporary Chemistry

Nitrogen-bridged heterocyclic systems, also known as ring-junction nitrogen heterocycles, are a class of organic compounds characterized by a nitrogen atom shared between two rings. This structural feature imparts a unique three-dimensional architecture and distinct electronic properties. These systems are considered "privileged scaffolds" in medicinal chemistry because their core structures are frequently found in biologically active molecules, including many natural products like alkaloids, vitamins, and antibiotics. organic-chemistry.orgresearchgate.net

The significance of these compounds stems from several key attributes:

Structural Diversity: The presence of the nitrogen atom and the fused ring system allows for extensive functionalization, enabling chemists to fine-tune the molecule's steric and electronic properties. rsc.org This adaptability is crucial for optimizing interactions with biological targets such as enzymes and receptors.

Biological Mimicry: Nitrogen heterocycles can mimic the structures of endogenous metabolites and peptides, allowing them to interact with biological pathways. researchgate.net Their ability to participate in hydrogen bonding is a critical factor in their binding affinity and stability with biological macromolecules like DNA. organic-chemistry.org

Broad Applications: Their versatile nature has led to their use in a wide range of applications. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule therapeutics contain a nitrogen heterocycle. organic-chemistry.org Beyond pharmaceuticals, they are integral to the development of agrochemicals, corrosion inhibitors, dyes, and organic electronic materials. chim.it

The indolizine (B1195054) ring system is a prime example of a nitrogen-bridged heterocycle, formed by the fusion of a pyridine (B92270) and a pyrrole (B145914) ring. It is a bioisostere of indole (B1671886), another critical heterocyclic system, and its derivatives are the subject of extensive research due to their wide-ranging biological and photophysical properties. researchgate.netnih.gov

Historical Context of Indolizine Discovery and Early Synthetic Efforts

The history of the indolizine nucleus dates back to the late 19th century. The timeline below highlights the key milestones in its discovery and early synthesis.

YearScientist(s)Contribution
1890 AngeliFirst described the parent base of the indolizine system, initially suggesting the name "pyrindole."
1912 ScholtzAchieved the first successful synthesis of the indolizine core. His method involved heating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.org
1927 Chichibabin (Tschitschibabin)Developed a more general and practical approach for preparing 2-substituted indolizines through the ring closure of quaternary pyridinium (B92312) halides, a method now known as the Chichibabin reaction. rsc.org

Scholtz's pioneering synthesis was a landmark achievement, but it presented challenges in both elucidating the structure of the intermediate product and rationalizing its formation. jbclinpharm.org The Chichibabin reaction provided a more versatile pathway, significantly expanding the ability of chemists to create a variety of substituted indolizines and explore their properties. These early efforts laid the groundwork for the development of more sophisticated synthetic methods in subsequent decades, including 1,3-dipolar cycloadditions and transition metal-catalyzed reactions. rsc.orgjbclinpharm.org

Positioning of 1-Methylindolizine within the Indolizine Class: A Research Perspective

This compound is a derivative of the parent indolizine structure where a methyl group is substituted at the C1 position of the five-membered ring. From a research perspective, this seemingly simple modification is significant. The indolizine ring is a π-electron-rich aromatic system. The introduction of a methyl group, which acts as an electron-donating group through an inductive effect, further increases the electron density of the heterocyclic core.

This electronic perturbation influences several key characteristics of the molecule:

Reactivity: The increased electron density can alter the regioselectivity and rate of electrophilic substitution reactions compared to the unsubstituted parent indolizine.

Physicochemical Properties: The methyl group can affect properties such as polarity, solubility, and crystal packing, which are important in both material science and drug design.

Biological Interactions: The steric bulk and electronic nature of the methyl group can enhance or modify the binding affinity of the molecule to specific biological targets.

The strategic placement of substituents on the indolizine scaffold is a fundamental approach in modern chemical research to modulate its activity. By creating derivatives like this compound, researchers can systematically probe structure-activity relationships (SAR) to develop compounds with optimized properties for specific applications, whether for therapeutic intervention or for use in advanced materials.

Physicochemical Properties of this compound Below is a summary of the key computed physicochemical properties for this compound.

PropertyValue
Molecular Formula C₉H₉N
Molar Mass 131.17 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C2C=CC=CN2C=C1
InChIKey XETHUYLPOULFPF-UHFFFAOYSA-N
XLogP3 2.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0

Data sourced from PubChem CID 582636. nih.gov

Overview of Key Research Areas Explored for this compound and its Derivatives

While the parent indolizine structure does not commonly occur in nature, its synthetic derivatives have been the focus of intense research, demonstrating a broad spectrum of potential applications. chim.it The research landscape for this compound is best understood through the wider context of its derivative class, where the indolizine core is strategically functionalized to achieve desired effects.

Research AreaDescription of Activity and Examples
Medicinal Chemistry The indolizine scaffold is a key pharmacophore investigated for numerous therapeutic applications. Derivatives have shown potent anticancer , antimicrobial , anti-inflammatory , and antitubercular activities. chim.itnih.gov For instance, research into N-alkyl derivatives of 1-(2-aminoethyl)-2-methylindolizine revealed compounds with central nervous system (CNS) depressant, antihistamine, and antiacetylcholine activities, highlighting how substitutions on the core structure lead to specific biological functions. nih.govscholarhub.vn
Materials Science & Photophysics The unique electronic structure of indolizines makes them attractive candidates for use in organic electronics. They are π-conjugated molecules that often exhibit strong fluorescence. chim.it Research has focused on synthesizing indolizine derivatives as blue-emitting materials for Organic Light-Emitting Devices (OLEDs). nih.gov Their photophysical properties can be tuned by modifying substituents on the indolizine core, making them versatile components for optoelectronic applications.
Synthetic Methodology A significant area of research is the continued development of novel and efficient synthetic routes to access functionalized indolizines. Modern methods focus on multicomponent reactions, transition-metal catalysis, and cycloaddition strategies to build molecular complexity and create libraries of derivatives for screening. organic-chemistry.orgchim.it

The investigation into this compound and its related structures underscores the versatility of the indolizine core. By modifying this privileged scaffold, scientists continue to develop new molecules with promising applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

1-methylindolizine

InChI

InChI=1S/C9H9N/c1-8-5-7-10-6-3-2-4-9(8)10/h2-7H,1H3

InChI Key

XETHUYLPOULFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C=C1

Origin of Product

United States

Synthetic Methodologies for 1 Methylindolizine and Functionalized Analogues

1,3-Dipolar Cycloaddition Approaches

Multi-component Reactions for Substituted Indolizines

Multi-component reactions (MCRs) provide an efficient and convergent pathway for the rapid assembly of complex indolizine (B1195054) structures from readily available starting materials in a single pot. One notable approach involves the reaction of pyridinium (B92312) salts (or quinolinium salts), olefinic acids, and 1,2-dichloroethane (B1671644) (DCE) to afford 1,3-di- and 1,2,3-tri-substituted indolizines ethz.ch. This transition metal-free method proceeds smoothly, yielding products in moderate to high yields ethz.ch.

For instance, the synthesis of various substituted indolizine derivatives, including those with methyl groups, has been achieved. Specific examples include 1-(2-chloroethyl)-3-ethyl 7-methylindolizine-1,3-dicarboxylate and 1-(2-chloroethyl)-3-ethyl 2-methylindolizine-1,3-dicarboxylate ethz.ch. These reactions demonstrate the versatility of MCRs in generating diverse indolizine scaffolds.

Another multi-component protocol involves N-heterocyclic substrates (such as pyridine), α-bromo carbonyl compounds, and 1,2-allenyl ketones for the synthesis of 1,2,3-trisubstituted indolizines beilstein-journals.org. The Mannich reaction is also a useful multi-component approach for obtaining aminomethyl-substituted indolizines at positions C-1 or C-3, where indolizine acts as the enolizable carbonyl compound beilstein-journals.org. Furthermore, a three-component coupling reaction has been reported for the synthesis of indolizine C-nucleoside analogues, utilizing sugar alkynes, pyridines, and α-bromo carbonyl compounds rsc.org. Polysubstituted indolizine derivatives can also be synthesized via a one-pot multi-component reaction using ethyl pyridine (B92270) acetate (B1210297) and benzyl (B1604629) bromide as starting materials masterorganicchemistry.com.

Table 1: Examples of Substituted Indolizines Synthesized via Multi-component Reactions

Compound NameStarting MaterialsConditionsYield (%)Reference
1-(2-Chloroethyl)-3-ethyl 7-methylindolizine-1,3-dicarboxylatePyridinium salt, Olefinic acid, 1,2-DichloroethaneNot specified, moderate to high yields overallN/A ethz.ch
1-(2-Chloroethyl)-3-ethyl 2-methylindolizine-1,3-dicarboxylatePyridinium salt, Olefinic acid, 1,2-DichloroethaneNot specified, moderate to high yields overallN/A ethz.ch
Polysubstituted indolizine derivativesEthyl pyridine acetate, Benzyl bromide, Triethyl orthoformate, Cs₂CO₃Acetonitrile (B52724), reflux, 7 hMedium to excellent masterorganicchemistry.com

1,5-Dipolar Cyclization Strategies

Cycloaddition reactions, particularly 1,3-dipolar and 1,5-dipolar cyclizations, are fundamental strategies for constructing the indolizine core ethz.chbeilstein-journals.org. The 1,5-dipolar cyclization is recognized as a versatile route to heterocyclic molecules, with its utility and broad scope extensively studied mdpi.com. Krohnke and Zecher successfully applied this approach to synthesize azaindolizines from phenacylisoquinolinium bromide through a 1,5-dipolar intermediate mdpi.com.

While 1,3-dipolar cycloadditions are frequently employed for synthesizing aromatic indolizines using N-ylides, especially pyridinium ylides, with electron-deficient alkenes, alkynes, and allenes ethz.chbeilstein-journals.org, the principle of 1,5-dipolar cyclization also contributes to the formation of the indolizine ring system. For instance, an intramolecular 1,5-dipolar cyclization of 2-vinyl pyridiniumylide has been reported for indolizine synthesis.

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization and cycloisomerization transformations represent powerful methods for constructing the indolizine scaffold by forming new bonds within a single molecule beilstein-journals.org. These reactions often lead to highly functionalized indolizines with controlled architectures.

A direct method for synthesizing substituted indolizines involves iodine-mediated oxidative tandem cyclization, which tolerates various substituents and provides desired products in moderate to good yields rsc.org. Specifically, the intramolecular cyclization of 2-ethynylpyridine (B158538) N-ylides has been shown to yield indolizines rsc.org. For example, 2-ethynyl-6-methylpyridinium salts can be treated with a base to produce 3-benzoyl-5-methylindolizines rsc.org. The mechanisms of these intramolecular cyclizations have been discussed in detail rsc.org.

Another strategy involves a 1,6-addition followed by intramolecular cyclization, leading to 5,6,7-trisubstituted indolizines in good to excellent yields. Furthermore, intramolecular oxidative coupling has been demonstrated for the construction of macrocycles based on the indolizine core beilstein-journals.org.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions offer highly efficient and selective routes for the synthesis of indolizines, enabling the formation of complex structures from diverse starting materials. A significant development is the palladium-catalyzed, multicomponent synthesis of indolizines, which proceeds via the carbonylative formation of a high-energy, mesoionic pyridine-based 1,3-dipole. This dipole then undergoes spontaneous cycloaddition with alkynes, providing a modular route to indolizines from 2-bromopyridines, imines, and alkynes. Notably, the carbon monoxide (CO) incorporated in the initial dipole is not retained in the final product but serves to drive the assembly of the heterocycle.

Table 2: Palladium-Catalyzed Synthesis of Indolizines via Carbonylative Coupling

Starting MaterialsAlkyneYield (%)Reference
2-Bromopyridine, Imine, CODimethylacetylene dicarboxylate (DMAD)76
2-Bromopyridine, Imine, COEthyl 3-phenyl-2-propynoateGood

Beyond multicomponent approaches, palladium catalysis is also crucial in cross-coupling/cycloisomerization cascades. An efficient palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids provides a straightforward route to 1,3-disubstituted indolizines rsc.org. Mechanistic studies suggest that this reaction proceeds through the formation of an allenyl pyridine intermediate, followed by cyclization rsc.org. Palladium has also been utilized in C-H functionalization for the regioselective synthesis of bis-indolizines beilstein-journals.org.

Eco-Friendly and Sustainable Synthetic Approaches

The development of eco-friendly and sustainable synthetic methodologies for indolizines is a growing area of research, aiming to minimize environmental impact and improve process efficiency. One such greener synthesis involves the cyclization of aromatic cycloimmonium ylides with electron-deficient alkynes using water as both a base and solvent at 80 °C. This method has successfully yielded a series of novel indolizine analogues, including ethyl 3-(substituted benzoyl)-2-methylindolizine-1-carboxylates, in good yields with reduced reaction times and minimal by-product formation.

Table 3: Eco-Friendly Synthesis of Indolizine Analogues

Starting MaterialsConditionsProduct TypeYield (%)Reference
1-(2-(substituted phenyl)-2-oxoethyl)pyridinium bromide, Ethyl propiolate/ethyl 2-butynoateWater, 80 °C, 3 hEthyl 3-(substituted benzoyl)-2-methylindolizine-1-carboxylates69–83
Not specifiedEco-friendly methodMethyl 7-amino-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylateN/A

Other eco-friendly approaches include the synthesis of new indolizine derivatives, such as methyl 7-amino-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate, through environmentally benign methods. These sustainable strategies align with green chemistry principles by emphasizing safer solvents and energy efficiency.

Regioselective and Stereoselective Synthetic Control

Achieving regioselective and stereoselective control is paramount in organic synthesis to obtain desired isomers with specific properties. In the context of indolizine synthesis, several strategies contribute to controlling the position of substituents and the spatial arrangement of atoms.

Regioselectivity, which dictates the preferred site of reaction on a molecule, is a key consideration. For instance, in 1,3-dipolar cycloaddition reactions, microwave-assisted methods involving pyridinium salts and electron-deficient alkynes have been shown to maintain regioselectivity, leading to products like ethyl indolizine-1-carboxylates. The nature of substituents on the pyridine derivatives can influence regioselectivity, potentially leading to different regioisomers if annulation occurs on either side of the nitrogen atom. Furthermore, in functionalization reactions of the indolizine nucleus, diazo coupling typically occurs at position 3; however, if this position is already occupied, position 1 becomes the site of attack, leading to 1-azo derivatives.

Stereoselectivity, which controls the formation of specific stereoisomers, is also addressed in indolizine synthesis. While direct examples for the stereoselective synthesis of 1-methylindolizine itself are less common in the provided literature, general approaches to stereoselective indolizine synthesis exist. For example, an iron-catalyzed cyclization of N-substituted pyrrolotrienes has been identified as a stereoselective route to indolizines. The challenge of stereocontrolled synthesis, particularly for exocyclic alkenes in indolizidine ketones, often leads to strategies focusing on the selective generation of acyclic alkene fragments that are then used in cyclization to build the desired framework.

Reactivity and Advanced Chemical Transformations of 1 Methylindolizine

Electrophilic Aromatic Substitution Reactions

The indolizine (B1195054) ring system is characterized as a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. mdpi.comusp.br This reactivity is predominantly centered on the five-membered pyrrole-like ring, which bears a higher electron density compared to the six-membered pyridine-like ring. usp.br Consequently, electrophilic substitution reactions are a cornerstone of indolizine chemistry.

Regioselectivity at C-3 and C-1 Positions

Electrophilic substitution on the indolizine nucleus occurs with marked regioselectivity, preferentially targeting the C-3 position, and secondarily, the C-1 position. usp.brchim.itjbclinpharm.org This preference is governed by the relative stability of the cationic intermediates (arenium ions) formed during the reaction.

The reaction intermediate resulting from an electrophilic attack at the C-3 position allows for charge delocalization over the carbon framework, which is energetically favorable. chim.it In contrast, an attack at the C-1 position leads to an intermediate where the positive charge is delocalized over the nitrogen atom. chim.it It is widely accepted that conjugation through a carbon atom is more stabilizing due to better orbital overlap than conjugation involving a heteroatom. chim.it This electronic preference establishes C-3 as the kinetic and thermodynamic site of substitution for most electrophilic reactions.

Nitration Studies and Isomer Formation

The nitration of substituted indolizines, including methylindolizines, is a well-studied process that highlights the influence of reaction conditions on regioselectivity. The choice of nitrating agent and the acidity of the medium can direct the substitution to either the C-1 or C-3 position. chim.it

Under mild acidic conditions, such as treatment with nitric acid in excess acetic anhydride (B1165640) at low temperatures, the reaction yields the 3-nitro derivative. chim.it Conversely, employing strongly acidic conditions, like a nitric acid and sulfuric acid mixture, favors the formation of the 1-nitro isomer. chim.it This switch in regioselectivity is attributed to the protonation of the indolizine ring under highly acidic conditions, which alters the electronic distribution and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-1 position. chim.itmasterorganicchemistry.com

Regioselectivity in the Nitration of Methylindolizines
Reaction ConditionsPredominant IsomerReference
Nitric Acid / Acetic Anhydride (-70 °C)3-Nitroindolizine chim.it
Nitric Acid / Sulfuric Acid1-Nitroindolizine chim.it

Nitrosation and Diazo Coupling Processes

The electron-rich nature of the indolizine ring makes it a suitable substrate for nitrosation and diazo coupling reactions. chim.it Nitrosation involves the reaction with a nitrosating agent, typically formed from sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group (-NO). numberanalytics.com Given the high reactivity of the C-3 position, this is the expected site for nitrosation.

Diazo coupling reactions involve the electrophilic attack of a diazonium salt (Ar-N₂⁺) on a highly activated aromatic ring. masterorganicchemistry.comegyankosh.ac.in The indolizine nucleus, particularly at the C-3 position, possesses sufficient nucleophilicity to react with these weak electrophiles, forming highly colored azo compounds. masterorganicchemistry.com This reaction is a testament to the activated, pyrrole-like character of the five-membered ring in the indolizine system.

Acylation and Alkylation Reactions

Friedel-Crafts acylation and alkylation are classic electrophilic aromatic substitution reactions that can be applied to the indolizine core. chim.itknockhardy.org.uk

Acylation of indolizines, typically using an acyl chloride in the presence of a Lewis acid like aluminum chloride, proceeds selectively at the C-3 position. nih.gov This provides a reliable method for introducing ketone functionalities onto the indolizine scaffold. The high reactivity of indolizine means that even less reactive acylation agents can be employed successfully.

Alkylation also occurs on the indolizine ring, though, like many Friedel-Crafts alkylations, it can be prone to issues such as polyalkylation. chim.itplymouth.ac.uk The reaction introduces an alkyl group, again with a strong preference for the C-3 position due to the aforementioned electronic factors. The choice of alkylating agent and reaction conditions is crucial to control the extent of substitution.

Halogenation Protocols

Halogenation of indolizines involves the substitution of a hydrogen atom with a halogen (Cl, Br, I). chim.it This electrophilic substitution requires the activation of the halogen, often with a Lewis acid, to generate a more potent electrophile. saskoer.ca The reaction proceeds readily, with the substitution occurring at the most electron-rich positions of the indolizine ring. In line with other electrophilic substitutions, the primary site of halogenation is the C-3 position, followed by the C-1 position. The specific reagents and conditions can be tailored to achieve mono- or poly-halogenated products.

Cycloaddition Chemistry of the Indolizine Core

Beyond substitution reactions, the indolizine nucleus exhibits a fascinating ability to participate in cycloaddition reactions, behaving as an 8π-electron component. mdpi.com This reactivity is a distinctive feature of its tetraene-like character. mdpi.com

The most prominent example is the [8+2] cycloaddition reaction with electron-deficient alkynes or alkenes, which serve as the 2π-electron component (dienophile). mdpi.comijettjournal.org A classic dienophile used in these reactions is dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.comijettjournal.org The reaction typically requires heating and may be facilitated by a catalyst, such as palladium on carbon (Pd-C), to yield cycl[3.2.2]azine derivatives. mdpi.com This transformation provides a powerful route to construct more complex, polycyclic heterocyclic systems from the simpler indolizine framework. The reaction is a formal [8π+2π] process where the carbon framework of the indolizine bicycle acts as the 8π system. mdpi.com

[8+2] Cycloaddition with Dienophiles (Alkenes and Alkynes)

The indolizine core can be considered a tetraene-like system, predisposing it to engage in cycloaddition reactions. mdpi.com Specifically, 1-methylindolizine undergoes [8+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes. mdpi.comrsmraiganj.in This type of reaction involves the 8 π-electron system of the indolizine ring and the 2 π-electron system of the dienophile, leading to the formation of new cyclic structures.

The reaction of indolizine derivatives with alkynes, often catalyzed by palladium on carbon (Pd/C), results in the formation of dihydrocycl[3.2.2]azine intermediates. rsmraiganj.in These intermediates can subsequently undergo aerial oxidation to yield the corresponding aromatic cycl[3.2.2]azine systems. rsmraiganj.in A notable example is the reaction of an in-situ generated indolizine derivative with an alkyne, which proceeds via an [8+2] cycloaddition to form a dihydrocycl[3.2.2]azine, followed by oxidation to the final cycl[3.2.2]azine. rsmraiganj.in

The reactivity of indolizines in [8+2] cycloadditions is influenced by substituents on the indolizine ring and the nature of the dienophile. For instance, the reaction of 1,8-cycloannelated indolizines with acetylenes like dibenzoylacetylene (B1330223) (DBZA) has been shown to produce the expected cyclazines. mdpi.com However, attempts to use dimethyl acetylenedicarboxylate (DMAD) with these fused indolizines can lead to the formation of cyclazines with an unsaturated azepine ring. mdpi.com

Formation of Cycl[3.2.2]azine Systems

The [8+2] cycloaddition of this compound and its derivatives with alkynes serves as a key step in the synthesis of cycl[3.2.2]azine systems. mdpi.comrsmraiganj.in These reactions are frequently facilitated by a catalyst, such as palladium on carbon, and often require heat. mdpi.com The initial cycloaddition leads to dihydrocycl[3.2.2]azine intermediates, which are then aromatized, often through oxidation, to furnish the stable cycl[3.2.2]azine framework. mdpi.comrsmraiganj.in

For example, the reaction of 1-methoxycarbonyl-2-methylindolizine with methyl propiolate in the presence of 5% palladium on carbon yields 1,4-bis(methoxycarbonyl)-2-methylcycl[3.2.2]azine. clockss.org Similarly, the reaction of an indolizinocyclazine derivative with dimethyl acetylenedicarboxylate (DMAD) in refluxing xylene produces tetramethyl cycl[3.2.2]azino[1,2-a]cycl[3.2.2]azine-1,2,3,4-tetracarboxylate. clockss.org

The conditions for these cycloaddition-oxidation sequences can be varied. In some cases, an oxidant like manganese dioxide (MnO2) is employed. mdpi.com More recently, reaction conditions utilizing palladium(II) acetate (B1210297) in DMSO with oxygen as the oxidant have been developed for the cycloaddition of diarylalkynes to indolizines. mdpi.com

Oxidative and Reductive Transformations

The chemical behavior of this compound is also characterized by its susceptibility to both oxidation and reduction, processes that alter the number of carbon-hydrogen or carbon-heteroatom bonds and the oxidation state of the atoms involved. ucalgary.castudymind.co.uk Oxidation typically involves an increase in the number of bonds to more electronegative atoms (like oxygen) and a decrease in C-H bonds, while reduction involves the opposite. ucalgary.ca

While specific studies detailing the comprehensive oxidative and reductive transformations solely for this compound are not extensively documented in the provided context, the general reactivity of the indolizine nucleus suggests its participation in such reactions. For instance, the nitration of 2-methylindolizines can lead to oxidation of the substrate, particularly under moderate temperatures with nitric acid. jbclinpharm.org The formation of cycl[3.2.2]azines from dihydrocyclazine intermediates often involves an oxidative aromatization step, which can be achieved through aerial oxidation or by using specific oxidizing agents like manganese dioxide. mdpi.comrsmraiganj.in

Reduction of indolizine derivatives has also been explored. For example, the reduction of a cycl[3.2.2]azine derivative with lithium aluminum hydride in tetrahydrofuran (B95107) has been reported. clockss.org The choice of oxidizing or reducing agent is crucial and can be tailored to achieve specific transformations. Reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are known for the oxidation of alcohols to carbonyl compounds under mild conditions, while quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are used for dehydrogenation reactions. asccollegekolhar.in For reductions, diisobutylaluminium hydride (DIBAL-H) can selectively reduce nitriles to aldehydes. asccollegekolhar.in

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, often with the aid of a metal catalyst. wikipedia.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are particularly effective in promoting cross-coupling reactions involving indolizine derivatives. nih.govrsc.org A highly efficient protocol for the palladium-catalyzed selective arylation and heteroarylation of indolizines at the C-3 position has been developed. nih.gov This reaction proceeds efficiently in the presence of a palladium catalyst, such as PdCl2(PPh3)2, a base like potassium acetate, and water in NMP at 100 °C. nih.gov Mechanistic studies have confirmed that this transformation follows an electrophilic substitution pathway. nih.gov

The scope of this palladium-catalyzed C-3 arylation is broad, accommodating various substituted indolizines and aryl bromides, including electron-rich and electron-poor systems. nih.gov For example, 2-methylindolizine (B1618379) has been successfully coupled with bromoanisole. nih.gov Furthermore, a tandem palladium-catalyzed cross-coupling and cycloisomerization reaction has been utilized for the efficient preparation of indolizines. molaid.com

Dimerization and Polymerization Pathways

While specific studies detailing the dimerization and polymerization of this compound are not extensively documented, the general reactivity of the indolizine core suggests potential pathways for such transformations. Indolizines can participate in reactions leading to dimeric or polymeric structures, often facilitated by the reactivity of the five-membered ring.

One potential pathway involves the dimerization of indolizine derivatives through cycloaddition reactions. For instance, the dimerization of an adduct formed from a diester of acetylenedicarboxylic acid and pyridine (B92270) can lead to the formation of two indolizine molecules. rsc.org This process involves nucleophilic addition, dimerization, cyclization, and subsequent intramolecular reactions. rsc.org While this example does not specifically involve this compound, it illustrates a plausible mechanism for dimerization within the indolizine family.

Furthermore, the synthesis of biindolizines, which are dimeric structures of indolizine, highlights another potential pathway. escholarship.org These compounds are considered key intermediates in the synthesis of more complex molecules like cyclazines. escholarship.org

Polymerization of indolizine derivatives can be achieved through chemical or electrochemical methods. unimib.it The resulting polymers have applications in various fields, including the development of conducting materials. cas.cz Research into polymers derived from plant oils, which can be converted into monomers and then polymerized, provides a general framework for how complex organic molecules can be used to create polymers with specific properties. researchoutreach.org While not directly focused on this compound, these studies on polymerization of organic monomers offer insights into potential strategies that could be adapted for indolizine derivatives. researchoutreach.orgresearchgate.net

Protonation Behavior and Basicity Studies

Indolizine and its derivatives are recognized as weakly basic heterocyclic compounds. oregonstate.edujbclinpharm.org The basicity of the indolizine nucleus is a critical factor influencing its reactivity, particularly in electrophilic substitution reactions. Protonation is considered an electrophilic process that can occur on the nitrogen atom or at the C-1 or C-3 positions of the five-membered ring. rsc.org

Studies have shown that indolizines are protonated at the C-1 and C-3 positions. chim.it The specific site of protonation is influenced by the substituents on the indolizine ring. oregonstate.educhim.it For instance, 1H-NMR studies on various alkyl-substituted indolizines in trifluoroacetic acid have revealed that the substitution pattern dictates the protonation site. chim.it

In the case of 3-substituted indolizines, a mixture of C-1 and C-3 protonated cations can be formed in aqueous acid solution. oregonstate.edu For example, research on 3-methylindolizine (B156784) showed that it yields a mixture of 1H- and 3H-indolizinium cations in trifluoroacetic acid. jbclinpharm.org The relative proportions of these cations depend on the nature and position of the substituents. chim.it

The table below summarizes the protonation behavior of some 3-substituted indolizines in trifluoroacetic acid, illustrating the influence of substituents on the protonation site. jbclinpharm.org

Compound% 3H-cation% 1H-cation
3-methylindolizine2179
2,3-dimethylindolizine4159
3-methyl-2-phenylindolizine7228

Spectroscopic and Structural Characterization in Indolizine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 1-methylindolizine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons in the molecule. The chemical shifts (δ) are indicative of the shielding and deshielding effects experienced by each proton.

In a typical ¹H NMR spectrum of this compound, the methyl protons (CH₃) at the C1 position exhibit a singlet peak around δ 2.35 ppm. chemicalbook.com The protons on the five-membered ring, H-2 and H-3, and the protons on the six-membered ring, H-5, H-6, H-7, and H-8, show distinct signals. For instance, in a study, the chemical shifts were reported as follows: δ 6.47 (H-2), δ 7.035 (H-3), δ 7.70 (H-5), δ 6.25 (H-6), δ 6.43 (H-7), and δ 7.16 (H-8). chemicalbook.com The coupling constants between adjacent protons, such as J(H-2, H-3) ≈ 3.0 Hz, J(H-5, H-6), J(H-6, H-7), and J(H-7, H-8) provide valuable information about the connectivity of the protons in the ring system. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound


ProtonChemical Shift (δ) in ppmReference
1-CH₃2.35 creative-biostructure.com
H-26.47 creative-biostructure.com
H-37.035 creative-biostructure.com
H-57.70 creative-biostructure.com
H-66.25 creative-biostructure.com
H-76.43 creative-biostructure.com
H-87.16 creative-biostructure.com

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound. Generally, organic compounds show ¹³C signals in the range of 0-220 ppm. bhu.ac.in The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org In indolizine (B1195054) derivatives, the bridgehead nitrogen atom behaves similarly to a pyrrole-type nitrogen, leading to significant delocalization of its lone pair of electrons, which influences the ¹³C chemical shifts.

For substituted indolizines, the carbon of the methyl group at C1 typically appears at a low chemical shift. The carbons of the five-membered ring (C1, C2, C3) and the six-membered ring (C5, C6, C7, C8, C8a) resonate at distinct positions, which can be assigned using various NMR techniques.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Indolizine Derivatives


CarbonTypical Chemical Shift Range (δ) in ppmReference
C1-CH₃~15 libretexts.org
C1~105 libretexts.org
C2~122 libretexts.org
C3~114 libretexts.org
C5~127 libretexts.org
C6~119 libretexts.org
C7~127 libretexts.org
C8~139 libretexts.org
C8a~137 libretexts.org

Note: The chemical shifts can vary depending on the substituents on the indolizine ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals in this compound and its derivatives. nipne.ro

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. creative-biostructure.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds, which helps to establish the connectivity of the proton spin systems within the five- and six-membered rings. libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These heteronuclear correlation experiments correlate proton chemical shifts with the chemical shifts of directly attached carbon atoms (¹H-¹³C). creative-biostructure.com This allows for the direct assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (two- to four-bond) couplings between protons and carbons. creative-biostructure.comumn.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing connectivity across heteroatoms, providing a complete picture of the molecular skeleton. creative-biostructure.comumn.edu

The combined use of these 2D NMR techniques allows for a complete and confident assignment of all ¹H and ¹³C NMR signals for this compound and its derivatives. nipne.ro

Variable Temperature NMR Studies for Conformational Analysis

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes and conformational changes in molecules. organicchemistrydata.orglibretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can provide information about the energetics of conformational interconversions. libretexts.org

For certain substituted indolizine derivatives, VT-NMR studies can be employed to investigate the rotational barriers around single bonds or to study the equilibrium between different conformers. clockss.org The coalescence temperature, where two separate signals for interconverting species merge into a single broad peak, can be used to calculate the free energy of activation for the dynamic process. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduwikipedia.org The IR spectrum of this compound and its derivatives displays characteristic absorption bands that correspond to specific bond vibrations.

Key IR absorption bands for substituted indolizines include:

C-H stretching vibrations : Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretches of the methyl group are observed around 2850-3000 cm⁻¹.

C=C stretching vibrations : The stretching of the carbon-carbon double bonds within the aromatic rings of the indolizine system gives rise to absorptions in the 1640-1580 cm⁻¹ region. ijper.org

C-N stretching vibrations : These are typically observed in the fingerprint region of the spectrum.

Substituent-specific vibrations : The presence of other functional groups in substituted indolizines will give rise to their own characteristic IR absorptions. For example, a carbonyl (C=O) group in an ester or ketone substituent would show a strong absorption in the range of 1670-1730 cm⁻¹. ijper.orgconicet.gov.ar

The fingerprint region, from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to each molecule and can be used for identification by comparison with a known spectrum. pressbooks.pub

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The indolizine system, being a 10-π electron aromatic system, exhibits characteristic UV-Vis absorption bands.

The UV-Vis spectrum of indolizine and its derivatives is typically characterized by two or three main absorption bands. These bands are attributed to π → π* transitions within the conjugated system. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the indolizine ring. For example, the introduction of electron-donating or electron-withdrawing groups can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Table 3: Representative UV-Vis Absorption Maxima (λ_max) for Substituted Indolizine Derivatives


Compound Typeλ_max (nm)Reference
Indolizine236, 282, 336
Substituted IndolizinesCan range from ~230 to >400 nm depending on substitution

The study of the UV-Vis spectra of this compound and its derivatives provides valuable insights into their electronic structure and the effects of substituents on the π-electron system.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring mass with extremely high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the determination of a molecule's elemental composition and unique chemical formula, as the exact mass reflects the unique combination of isotopic masses. researchgate.netuni-rostock.de

In the study of indolizine derivatives, MS and HRMS are routinely used to confirm the identity and purity of synthesized compounds. For instance, the structures of compounds like 2-amino-3-benzoyl-7-methylindolizine-1-carbonitrile (B14083888) and various diethyl 3-(4-substitutedbenzoyl)indolizine-1,2-dicarboxylates have been confirmed using these techniques. evitachem.comresearchgate.net HRMS, often utilizing electrospray ionization (ESI), can provide the exact molecular mass, which is then compared to the calculated theoretical mass to validate the proposed structure. researchgate.neteuropa.eu For example, the HRMS (ESI-TOF) analysis of one indolizine derivative yielded a found [M+H]⁺ ion at m/z 328.0749, which closely matched the calculated mass of 328.0740 for the formula C₂₁H₁₉NO₅, confirming its composition. researchgate.net

FeatureMass Spectrometry (MS)High-Resolution Mass Spectrometry (HRMS)
Primary Output Nominal mass (integer mass) of the molecule.Exact mass of the molecule, measured to several decimal places. bioanalysis-zone.com
Precision Lower; cannot typically distinguish between isobaric compounds (different formulas, same nominal mass). chromatographyonline.comHigh; can distinguish between compounds with different elemental compositions but the same nominal mass. bioanalysis-zone.comchromatographyonline.com
Application Molecular weight confirmation.Determination of elemental composition and molecular formula. researchgate.neteuropa.eu
Ionization Methods Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), Matrix Assisted Laser Desorption/Ionization (MALDI). researchgate.netESI, often coupled with advanced analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). researchgate.netuni-rostock.de

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline material. wikipedia.organton-paar.com By directing X-rays at a single crystal and measuring the resulting diffraction pattern, researchers can generate a three-dimensional map of electron density and thereby deduce the precise positions of atoms, bond lengths, and bond angles. cam.ac.uknih.gov

While the specific crystal structure of the parent this compound is not detailed in the available literature, numerous studies on its derivatives provide critical insights into the structural characteristics of the indolizine framework. Single-crystal X-ray diffraction has been successfully applied to various substituted indolizines, confirming their molecular structures unequivocally. uni-mainz.deconicet.gov.ar For example, the analysis of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) provided detailed crystallographic data, as shown in the table below. researchgate.netresearchgate.net

ParameterDiethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c)
Crystal System Monoclinic
Space Group P 21/n
Unit Cell Dimensions a = 12.0497(6) Åb = 17.8324(10) Åc = 19.6052(11) Åα = 90.000°β = 100.372(1)°γ = 90.000°
Volume (V) 4143.8(4) ų
Source researchgate.net, researchgate.net

X-ray crystallography provides the ultimate determination of molecular geometry, defining the spatial arrangement of atoms and the conformation of the molecule in the solid state. anton-paar.com Analysis of indolizine derivatives reveals that the bicyclic indolizine ring system is a key structural feature. The conformation of substituents on the ring is influenced by both steric effects and intramolecular interactions. For instance, in the crystal structure of ethyl 7-methyl-3-(4-nitrobenzoyl)indolizine-1-carboxylate (2k), the conformation is stabilized by intramolecular C-H···O hydrogen bonds. conicet.gov.ar These non-covalent interactions are crucial in defining the molecule's final three-dimensional shape. The study of different conformers, such as staggered or eclipsed forms, is essential for understanding molecular stability and reactivity. tru.ca

To further investigate the nature and significance of intermolecular interactions, modern crystallographic studies often employ computational tools like Hirshfeld surface analysis and energy framework calculations. researchgate.netscirp.org

Hirshfeld surface analysis provides a graphical method for visualizing and quantifying intermolecular contacts within a crystal. The surface is mapped with functions that highlight regions of close contact between neighboring molecules. This analysis allows for the deconvolution of the full fingerprint plot into contributions from specific atom···atom interactions. For example, in related heterocyclic compounds, Hirshfeld analysis has shown that the crystal packing is dominated by H···H, H···C/C···H, and H···O/O···H interactions, providing percentage contributions for each. uzh.chnih.gov

Energy framework calculations , often performed using quantum chemistry methods like Density Functional Theory (DFT), quantify the energetic contributions to the crystal's stability. researchgate.netuzh.ch These calculations can differentiate between electrostatic, polarization, dispersion, and exchange-repulsion energies. For the indolizine derivative diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, interaction energies were calculated using the B3LYP/6-31G(d,p) basis set to understand the contributions of coulombic and dispersion forces to the total energy framework, revealing that stabilization is often dominated by dispersion energy. researchgate.netresearchgate.netuzh.ch

Theoretical and Computational Chemistry Investigations of 1 Methylindolizine Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of molecular electronic structure and properties. For 1-methylindolizine and its derivatives, these methods are crucial for elucidating ground-state geometries, electronic transitions, and energy landscapes.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry due to its favorable balance of computational cost and accuracy for ground-state electronic structure calculations sci-toys.cominnovareacademics.in. DFT methods are widely employed to optimize molecular geometries, determining the most stable arrangement of atoms in a molecule. This process involves iteratively adjusting atomic coordinates to achieve the lowest possible ground-state energy, where convergence is typically reached when criteria for energy change, gradients, and step size are met.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent electronic structure method for investigating excited states due to its combination of relatively low cost and semi-quantitative accuracy. TD-DFT allows for the calculation of vertical excitation energies, absorption intensities, and other properties directly related to the optical spectra of molecules. It is particularly valuable for understanding the electronic transitions that occur when a molecule absorbs light, leading to an excited state.

For indolizine-based systems, TD-DFT has been applied to predict and understand their photophysical properties. For example, in studies of isomeric indolizine-based π-expanded push-pull NLO-chromophores, TD-DFT calculations have been used to predict first hyperpolarizability values (β) and to determine HOMO-LUMO energy gaps. These theoretical predictions have shown good agreement with experimental data, demonstrating TD-DFT's capability in describing the excited-state behavior of such chromophores. The accuracy of TD-DFT for vertical excitation energies in medium-sized organic molecules is often around 0.3 eV, making it suitable for analyzing electronic absorption spectra sci-toys.com.

Ab Initio Methods for Energetics and Properties

Ab initio methods, derived directly from fundamental quantum mechanical principles without empirical parameters, offer a rigorous approach to calculating molecular properties. These methods are often employed for highly accurate calculations of energetics and properties, particularly when dealing with smaller systems or for benchmarking less computationally intensive methods.

In the context of indolizine (B1195054) systems, ab initio calculations have been utilized to support and validate predictions made by semiempirical methods, particularly concerning reaction mechanisms and transition states. For instance, ab initio calculations have provided quantitative data, including energy values and geometries for transition state (TS) structures and zwitterionic intermediates, in studies of cycloaddition reactions involving indolizines. This demonstrates their utility in mapping out reaction pathways and understanding the energetic landscape of chemical transformations. While specific ab initio data for this compound itself is not extensively detailed in the provided snippets, the application to related indolizine cycloadditions underscores their importance in determining precise energetic profiles and structural details of intermediates and transition states.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer complementary insights by exploring the conformational flexibility of molecules and the dynamic aspects of chemical reactions over time.

Conformational Analysis and Stability

Conformational analysis involves the study of rotational motions within molecules and their impact on molecular properties and stability. For simple alkanes and cyclic systems like cyclohexanes, conformational analysis focuses on identifying stable rotamers (e.g., staggered vs. eclipsed) and ring conformers (e.g., chair vs. boat), considering steric interactions and energy differences.

For this compound, which is a bicyclic aromatic system, the primary indolizine core is relatively rigid and planar due to its aromaticity. Therefore, traditional conformational analysis related to ring puckering, as seen in cyclohexanes, is less applicable. Instead, conformational considerations for this compound would primarily involve the rotation of the methyl group and its potential steric interactions with the aromatic scaffold. While detailed computational studies specifically on the conformational stability of the methyl group in this compound were not found, the principles of minimizing steric repulsion, as observed in other substituted systems, would apply. Computational tools can be used to calculate the energies of different conformations to identify the global energy minimum.

Exploration of Reaction Mechanisms and Transition States

Computational methods are indispensable for exploring reaction mechanisms and identifying transition states, which represent the highest energy point along a reaction pathway. These studies provide crucial information about the activation energy and the step-by-step molecular transformations during a chemical reaction.

For indolizine systems, computational investigations have focused on understanding their reactivity, particularly in cycloaddition reactions. Theoretical quantum chemical calculations, including ab initio and semiempirical methods, have been applied to study the [8+2] cycloaddition of alkenes to indolizines, with variations in the polar nature of substituents. These studies have elucidated different reaction mechanisms, such as concerted one-step processes versus stepwise cycloadditions involving zwitterionic intermediates. For example, a pronounced change in mechanism from concerted to dipolar has been observed for reactions of indolizine and 6-nitroindolizine with nitroethylene, with the zwitterionic intermediates being located on the potential energy surface by both semiempirical and ab initio calculations. The activation barriers for the formation of these intermediates have also been determined, providing a deeper understanding of the reaction kinetics and selectivity. The identification and characterization of transition states are critical for understanding the rate and outcome of such reactions.

Compound Names and PubChem CIDs

Intermolecular Interaction Studies

Computational studies are instrumental in understanding the intermolecular interactions of indolizine systems, which are crucial for predicting their behavior in crystal packing, receptor binding, and self-assembly processes. For indolizine derivatives, such investigations often employ techniques like single crystal X-ray diffraction combined with computational modeling to analyze intra- and intermolecular interactions uni.lu.

Research on related indolizine compounds, such as 2-ethyl-1-methylindolizine (B11922201), highlights how substituents like ethyl groups can introduce steric bulk, thereby influencing intermolecular interactions in crystal packing and receptor binding americanelements.com. Computational methods, including the Quantum Theory of Atoms in Molecules (QTAIM) and the CrystalExplorer program, have been used to quantify the strength of various interactions such as N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, and C–H···π interactions in similar systems innovareacademics.in. For instance, N–H···O interactions have been identified as particularly strong among these types of interactions innovareacademics.in.

Molecular docking simulations are frequently utilized to model the interactions of indolizine analogues with biological targets, such as enzymes. These studies can reveal key intermolecular interactions at active sites, like those observed for 7-methoxy-indolizine analogues with the enoyl-[acyl-carrier] protein-reductase enzyme wikipedia.org. Furthermore, crystal packing analyses of indolizine derivatives have shown the formation of dimeric motifs stabilized by C-H···O, C-H···N, and C-H···π interactions, as well as π···π stacking interactions.

Aromaticity and Electronic Delocalization Characterization

Aromaticity, a fundamental concept in chemistry, describes the special stability and unique properties of certain cyclic compounds due to cyclic electron delocalization. For this compound and other indolizine systems, computational methods are indispensable for characterizing their aromatic nature and the extent of electronic delocalization.

Various quantitative descriptors, known as aromaticity indices, are employed, which can be categorized into energetic, structural, electronic, magnetic, and optical types. Key computational indices used to assess aromaticity include:

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion of aromaticity is widely used to evaluate the presence of diatropic (aromatic) or paratropic (antiaromatic) ring currents.

Harmonic Oscillator Model of Aromaticity (HOMA) : A structural index that quantifies aromaticity based on bond length equalization within the ring system.

Para-Delocalization Index (PDI) : An electronic aromaticity index derived from the delocalization index (DI) within the Quantum Theory of Atoms in Molecules (QTAIM) framework, which measures electron delocalization between para-related carbon atoms in a six-membered ring.

The concept of electron delocalization is central to understanding aromaticity, and computational tools like the electron localization function (ELF) and adaptive natural density partitioning (AdNDP) are used to visualize and quantify delocalized bonding elements. While the Hückel rule (4n+2 π-electrons for aromaticity) is a common guideline, computational studies can explore more complex delocalization pathways, including those in polycyclic aromatic compounds where the Hückel rule may not directly apply. Computational methods can also provide insights into the kinetic nature of delocalization and resonance, relating them to saddle points of the all-electron probability density.

Prediction and Understanding of Spectroscopic Signatures

Computational chemistry is extensively used to predict and interpret the spectroscopic signatures of molecules like this compound, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. These predictions are crucial for experimental characterization and for understanding the electronic structure and vibrational modes of the compounds.

Density Functional Theory (DFT) is a widely applied method for investigating electronic transitions, energy levels, and orbital diagrams, which are directly correlated with experimental absorption and emission spectra. For indolizine derivatives, computational studies can predict absorption and emission wavelengths, often showing good agreement with experimental data.

Specific spectroscopic techniques benefit greatly from computational insights:

Infrared (IR) Spectroscopy : Theoretical calculations can predict vibrational frequencies and intensities, aiding in the assignment of experimental IR bands. For related indolizines, characteristic carbonyl stretches around 1,700 cm⁻¹ for ester functionalities have been observed experimentally and can be computationally modeled americanelements.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Computational methods, particularly those based on DFT, can predict chemical shifts (e.g., ¹H-NMR and ¹³C-NMR) which are sensitive to the electronic environment and aromatic ring currents americanelements.com. For instance, typical ¹³C-NMR signals for aromatic carbons in 2-ethyl-1-methylindolizine derivatives appear at 120–150 ppm, with ester carbonyls near 166 ppm, and methyl groups at distinct ppm values in ¹H-NMR americanelements.comwikipedia.org.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is a common approach to calculate electronic excitation energies and oscillator strengths, which correspond to UV-Vis absorption bands. This allows for the prediction of absorption maxima and the understanding of the nature of electronic transitions (e.g., π→π* or n→π*).

Computational studies on metal-indolizine zwitterion complexes, for example, have utilized spectroscopic and theoretical investigations to understand the tunability of π*(indolizine) levels and their impact on luminophores.

Investigation of Photophysical Properties through Computational Means

The photophysical properties of this compound, including its absorption, emission, and excited-state dynamics, are critical for potential applications in optoelectronics and sensing. Computational methods provide a powerful means to investigate these properties theoretically.

Key photophysical parameters explored computationally include:

Excitation Energies : Vertical singlet and triplet excitation energies are calculated using methods such as second-order approximate coupled cluster (CC2), expanded multiconfigurational quasi-degenerate perturbation theory (XMC-DPT2), and time-dependent density functional theory (TD-DFT). These calculations help in understanding the energy levels of excited states.

Absorption and Emission Wavelengths : Computational predictions of absorption and emission wavelengths are routinely compared with experimental data, often showing good agreement. The influence of solvent polarity on photophysical properties can also be investigated computationally, complementing experimental studies in various solvent mixtures.

Excited-State Dynamics : Computational studies can delve into the mechanisms of excited-state processes, such as excited-state intramolecular proton transfer (ESIPT) fluorescence and photoisomerization mechanisms, by exploring excited-state potential energy surfaces.

Quantum Yields and Lifetimes : Rate constants for various nonradiative deactivation channels of the lowest excited states can be calculated, yielding theoretical predictions for the lifetimes and quantum yields of singlet and triplet states.

Spin-Orbit Coupling : The strength of spin-orbit interaction between singlet (S₀) and triplet (T₁) states can be computationally determined, which is crucial for understanding phosphorescence and intersystem crossing processes.

The correlation between aromatic character and optical properties of compounds, as demonstrated in studies of expanded porphyrins, underscores the importance of integrated computational and experimental approaches in photophysical investigations.

Computational Resources and Data Management in Chemistry

The advancement of theoretical and computational chemistry, particularly for complex systems like this compound, relies heavily on sophisticated computational resources and effective data management strategies.

Computational Resources:

Software and Algorithms : Computational chemistry employs a wide array of software packages based on quantum mechanics (e.g., DFT, ab initio methods) and classical mechanics (e.g., molecular dynamics simulations) guidetopharmacology.org. These tools are used for tasks ranging from reaction mechanism studies and molecular interaction analyses to in silico screening of bioactive molecules.

High-Performance Computing : The complexity of modern chemical problems necessitates the use of high-performance computing facilities, including massively-parallel supercomputers, to handle the extensive calculations involved in electronic structure and dynamics simulations guidetopharmacology.org.

Data Management:

Chemical Databases : Large, publicly accessible databases like PubChem serve as crucial repositories for chemical molecules, their structures, and associated biological activities. PubChem, maintained by the National Center for Biotechnology Information (NCBI), contains millions of compound structures and descriptive datasets, facilitating data sharing and analysis in chemical research.

Data Integration and Analysis : The increasing volume of computational and experimental data requires robust data management systems. This includes the development of online clinical repositories and the application of machine learning (ML) methods for analyzing large datasets, such as those in toxicology databases. These systems help in predicting compound-target associations and understanding molecular interactions.

Standardization : The use of standardized identifiers like PubChem CIDs, InChI, and SMILES strings ensures consistent representation and retrieval of chemical information across different platforms and studies uni.luinnovareacademics.in.

The integration of computational tools with comprehensive data management practices allows researchers to perform advanced analyses, such as quantitative structure-activity relationship ((Q)SAR) modeling, which can predict the potential effects of chemical compounds based on their structures.

Advanced Research Applications of 1 Methylindolizine Scaffolds in Diverse Fields

Applications in Organic Materials Science and Optoelectronics

The dense and planar π-electron-rich system of the indolizine (B1195054) core imparts interesting properties, including fluorescence, making its derivatives, such as 1-methylindolizine, highly suitable for applications in materials science. chim.it

Development of Fluorescent and Luminescent Materials

The synthesis of fluorescent π-conjugated molecules is a focal point of modern materials science, with applications ranging from electroluminescent materials to biological dyes and sensors. chim.it Indolizine derivatives are prominent in this area due to their intrinsic fluorescent capabilities. chim.it Research has demonstrated that by introducing various functional groups, the emission properties of the indolizine core can be finely tuned across the visible spectrum. For instance, a new fluorescent indolizine-based scaffold was developed that could be modified to produce colors from blue (462 nm) to orange (580 nm). mdpi.com This was achieved by adding an electron-donating group at the C-3 position and electron-withdrawing groups at the C-7 position, modulating the intramolecular charge transfer (ICT) process to control the emission wavelength. mdpi.com

These fluorescent properties make indolizine derivatives, including those based on the this compound scaffold, valuable as luminescent materials for various applications, such as fluorescent labeling and the creation of novel dyes. researchgate.net

Table 1: Photophysical Properties of Selected Indolizine Derivatives
Compound DerivativeEmission Max (λem)Color RangeKey FeatureReference
Indolizine-based scaffold with N,N-dimethylamino group at C-3462 nmBlueElectron-donating group at C-3. mdpi.com
Indolizine-based scaffold with added acetyl group at C-7-TunableElectron-withdrawing group at C-7 promotes red shift. mdpi.com
Indolizine-based scaffold with added aldehyde group at C-7580 nmOrangeStrong electron-withdrawing group at C-7. mdpi.com
Kaleidolizine (KIz) system455 - 564 nmFull Color TunablePerturbation of electron density on the indolizine core. acs.orgresearchgate.net

Exploration of Electronic and Optical Properties for Device Applications

The unique electronic and optical characteristics of indolizine derivatives make them prime candidates for use in optoelectronic devices. ontosight.ai They have been successfully incorporated into organic light-emitting diodes (OLEDs) and investigated as organic sensitizer (B1316253) components for dye-sensitized solar cells. chim.itontosight.ai

Recent research has focused on designing π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties into a single framework. chemrxiv.orgacs.org This approach aims to create more stable and tunable polycyclic aromatic compounds for organic optoelectronics, overcoming the instability often seen in traditional materials like acenes. chemrxiv.org By carefully selecting positions for benzannulation (fusing of a benzene (B151609) ring), researchers can fine-tune the HOMO-LUMO gap, which directly influences the material's optoelectronic properties. chemrxiv.orgacs.org These novel indoloindolizines exhibit vibrant colors, fluorescence across the visible spectrum, and, crucially, enhanced stability against photooxidation, making them highly promising for practical device applications. chemrxiv.orgacs.org The development of these materials establishes the indolizine scaffold as a robust platform for creating the next generation of stable and tunable organic electronic materials. chemrxiv.org

Aggregation-Induced Emission (AIE) Phenomena in Indolizine Derivatives

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are weakly emissive in dilute solutions become highly luminescent when they aggregate. researchgate.netmagtech.com.cnrsc.orgnih.gov This effect is the opposite of the more common aggregation-caused quenching (ACQ) and offers significant advantages for applications requiring solid-state emission, such as in OLEDs and bio-imaging. acs.orgresearchgate.net The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations, in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. acs.orgnankai.edu.cn

Recently, the AIE phenomenon has been successfully demonstrated in the indolizine family. A novel, compact indolizine-based AIE system has been developed with emission that can be tuned from cyan to deep red in the aggregated and solid states. acs.org Another system, named Kaleidolizine (KIz), also displays AIE properties, with fluorescence intensity increasing up to 120-fold upon aggregation in a THF/water mixture. acs.orgresearchgate.net Crystal structure analysis and computational studies suggest that the AIE mechanism in these indolizine systems is a synergistic effect of intramolecular charge transfer (ICT) and the restriction of intramolecular rotation (RIR). acs.orgacs.org The development of AIE-active indolizine derivatives opens up new possibilities for creating highly efficient fluorogenic probes and materials. acs.orgresearchgate.net

Research into Sensing and Chemoresponsive Systems

A chemosensor, or molecular sensor, is a molecule designed to produce a detectable signal in response to binding with a specific analyte. wikipedia.org These sensors typically consist of a recognition moiety that selectively interacts with the target and a signaling moiety that transduces this interaction into a measurable change, often optical. wikipedia.org

Design of Molecular Sensors for Chemical Species

The inherent fluorescence of the indolizine core makes it an excellent scaffold for the signaling component of molecular sensors. chim.it Substituted indolizines have been effectively used as fluorescent sensors for a variety of targets. researchgate.net These include turn-on/off fluorescent sensors for pH, where the fluorescence is modulated by protonation or deprotonation of a functional group. chim.itmdpi.com For example, an indolizine fluorophore with an N,N-dimethylamino group was shown to be a successful fluorescent pH sensor. mdpi.com

Beyond pH, indolizine-based sensors have been developed for detecting other analytes, such as various metal ions and nitroaromatics. researchgate.net Research has also demonstrated their use in detecting volatile organic compounds. chim.it The versatility of the indolizine framework allows for the synthesis of derivatives tailored to recognize specific chemical species, making them a valuable tool in the field of chemosensing for environmental and biological monitoring. mdpi.com

Role as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental molecular units used to construct more complex chemical structures through various reactions. sigmaaldrich.com The this compound scaffold and its derivatives are recognized as highly versatile building blocks in synthetic organic chemistry. cymitquimica.commdpi.com Their utility stems from the reactivity of the heterocyclic core and the ability to introduce a wide range of functional groups at specific positions. mdpi.comcymitquimica.com

Derivatives such as methyl indolizine-1-carboxylate and this compound-3-carbonyl chloride serve as key intermediates, participating in reactions like nucleophilic substitutions and cycloadditions to create more elaborate molecules. cymitquimica.com The functional groups on these building blocks, such as esters, aldehydes, or nitriles, provide reactive handles for further chemical transformations. researchgate.netontosight.ai For example, 2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehyde is considered a versatile building block because its two aldehyde groups can readily undergo condensation or oxidation reactions. ontosight.ai

The development of new synthetic methods, such as those using microwave assistance or novel catalytic systems, continues to expand the utility of indolizines as foundational components for synthesizing complex molecules for materials science and medicinal chemistry. rsc.orgresearchgate.net

Table 2: Examples of this compound Derivatives as Synthetic Building Blocks
Compound NameKey Functional GroupsRole in SynthesisReference
Methyl indolizine-1-carboxylateCarboxylate (ester)Intermediate for nucleophilic substitutions and cycloadditions. cymitquimica.com
2-(4-Fluorophenyl)-7-methylindolizine-1,3-dicarbaldehydeAldehyde (x2), FluorophenylPrecursor for condensation, oxidation, and reduction reactions. ontosight.ai
2-Amino-3-benzoyl-7-methylindolizine-1-carbonitrile (B14083888)Amino, Benzoyl, CarbonitrileIntermediate for synthesizing more complex organic molecules. researchgate.net
This compound-3-carbonyl chlorideAcyl ChlorideA reactive heterocyclic building block for acylation reactions.

Investigations into Electrochemical Behavior

The electrochemical characteristics of the this compound scaffold and its derivatives are a significant area of research, providing insights into their electron transfer capabilities and potential for various applications.

Cyclic Voltammetry and Redox Chemistry

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox processes of chemical species. als-japan.comwikipedia.org For indolizine derivatives, CV studies have revealed that their electrochemical behavior is highly sensitive to the nature and position of substituents on the indolizine core. researchgate.netresearchgate.net The formal potential (E°), often determined as the midpoint between the anodic and cathodic peak potentials, is influenced by the electron-donating or electron-withdrawing character of the substituents. researchgate.net Electron-donating groups tend to lower the E° values, while electron-withdrawing groups increase them. researchgate.netresearchgate.net

Indolizines are π-rich aromatic compounds that generally undergo oxidation to form radical cations. upb.ro The stability of these radical cations is a key aspect of their redox chemistry. For instance, indolizine derivatives with an oxygen-containing substituent at the C-1 position often show a reversible one-electron oxidation, followed by a less defined, irreversible one-electron oxidation at higher potentials. researchgate.net In contrast, those with a hydrogen atom or a thienyl group at the C-1 position typically exhibit a single, irreversible one-electron oxidation. researchgate.net The reversibility of the redox process is a crucial factor, with some 3,3'-biindolizines, where all hydrogens on the five-membered ring are replaced by alkyl or aryl groups, forming stable radical cations and dications that can be isolated. upb.ro

Quantitative structure-electrochemistry relationship (QSER) models have been developed to predict the half-wave potential (E1/2) of indolizine derivatives based on theoretical molecular descriptors. carta-evidence.org These models have shown a strong correlation with experimental data, providing a valuable tool for forecasting the electrochemical behavior of new indolizine-based compounds. carta-evidence.org

Table 1: Electrochemical Behavior of Selected Indolizine Derivatives

Compound/Derivative ClassKey Findings from Cyclic VoltammetryReference
Indolizine ethers, esters, tosylates, sulfonates E° values are sensitive to substituents at C-1, C-2, and C-7. Electron-donating groups lower E°, while electron-withdrawing groups increase it. researchgate.netresearchgate.net
Indolizines with C-1 oxygen substituent Exhibit a one-electron reversible oxidation and a further irreversible oxidation at higher potentials. researchgate.net
Indolizines with C-1 hydrogen or thienyl substituent Show a one-electron irreversible oxidation. researchgate.net
3,3´-biindolizines with fully substituted pyrrole (B145914) rings Form stable, isolable radical cations and dications. upb.ro

Conductivity Studies and Semiconductor Characteristics

The electrical conductivity of materials derived from this compound is an area of growing interest. The π-rich nature of the indolizine system suggests potential for charge transport. upb.ro The conductivity of such organic materials can be influenced by factors like molecular packing in the solid state and the presence of delocalized π-electrons.

Studies on related heterocyclic systems and composites provide a framework for understanding the potential conductivity of indolizine-based materials. For instance, the inclusion of metal components into fullerene derivatives has been shown to significantly increase electrical conductivity compared to the parent fullerene. researchgate.net Similarly, composites of conducting polymers like polyaniline with carbon nano-onions have been studied for their complex conductivity, which involves quantum mechanical tunneling between conducting grains. arxiv.org

While specific conductivity data for pristine this compound is not extensively detailed in the provided results, the general principles of conductivity in organic materials suggest that derivatization and formulation into composites are viable strategies to modulate and enhance the electrical properties of the this compound scaffold. researchgate.netarxiv.org The study of AC and DC conductivity across a range of temperatures and frequencies can elucidate the mechanisms of charge transport, such as electron hopping. ekb.eg

Potential in Energy-Related Research (e.g., charge carrier applications, electrode materials)

The redox properties of this compound derivatives make them intriguing candidates for energy-related research, particularly in the development of new electrode materials for batteries and supercapacitors. tus.ac.jpmdpi.com The ability of the indolizine core to undergo reversible redox reactions is a fundamental requirement for a material to function as an electrode in a rechargeable energy storage device. upb.ro

The development of advanced electrode materials is a critical challenge in battery and supercapacitor technology. polyu.edu.hkresearchgate.net Research in this area focuses on materials that can offer high energy density, rapid charge-discharge rates, and long-term cycling stability. mdpi.commdpi.com While direct applications of this compound in commercial devices are not yet established, its derivatives represent a class of organic materials that could be tailored for such purposes. For example, the synthesis of novel electrode materials and the investigation of their charge/discharge mechanisms are active areas of research for next-generation batteries. tus.ac.jp The potential to create high-performance, environmentally friendly batteries drives the exploration of new organic materials like those based on the indolizine scaffold. tus.ac.jp

Exploration of Indolizine Scaffolds in Advanced Chemical Synthesis for Diverse Research Domains

The this compound scaffold serves as a versatile platform in advanced chemical synthesis, enabling the creation of novel molecular architectures for a wide array of research applications. derpharmachemica.comresearchgate.net

Design of Novel Chemical Entities for Further Exploration

The synthesis of new chemical entities based on the this compound core is a dynamic field of organic chemistry. researchgate.netbiointerfaceresearch.com The structural versatility of the indolizine ring system allows for the introduction of various functional groups at different positions, leading to a vast chemical space for exploration. rsc.orgresearchgate.net Modern synthetic methodologies, including transition metal-catalyzed reactions and multi-component reactions, have significantly expanded the toolkit for creating diverse indolizine derivatives. rsc.org

The design of these novel entities is often guided by the desire to access unique substitution patterns that are not readily achievable through classical methods. rsc.org For example, recent advances have focused on the development of environmentally benign synthesis methods, such as those utilizing microwave irradiation or solvent-free conditions. derpharmachemica.com The ability to construct densely functionalized indolizine scaffolds is crucial for developing molecules with tailored properties for various research domains, including materials science and medicinal chemistry. researchgate.netrsc.org

Scaffold Derivatization for Structure-Activity Relationship Studies (Focused on chemical modifications, not biological outcomes)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and function. frontiersin.orgresearchgate.net In the context of the this compound scaffold, derivatization is a key strategy for systematically probing these relationships. mdpi.comnih.gov By making controlled modifications to the core structure and its substituents, researchers can correlate specific chemical features with observed activities. mdpi.comnih.gov

The process involves the synthesis of a series of analogues where specific parts of the molecule are altered. mdpi.com For example, the nature of substituents on the phenyl ring of a phenyl-substituted indolizine can be varied to include electron-donating or electron-withdrawing groups, and the effect of these changes on the molecule's properties can be assessed. mdpi.com The position of substituents is also a critical variable, as different regioisomers can exhibit distinct chemical behaviors. mdpi.com These systematic modifications provide valuable data for building predictive models and rationally designing new molecules with desired characteristics. mdpi.comnih.gov

Application as Scaffolds in Multicomponent Systems

The this compound core is a valuable scaffold in the design and synthesis of complex molecules through multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The inherent reactivity of the indolizine nucleus and its precursors makes it an ideal candidate for the construction of novel, highly functionalized heterocyclic systems with a range of potential applications.

One of the most prominent strategies for synthesizing substituted indolizines, including those with a methyl group at the 1-position, is through 1,3-dipolar cycloaddition reactions. rsc.org This approach typically involves the in situ generation of a pyridinium (B92312) ylide, which then reacts with a dipolarophile, such as an activated alkyne or alkene, to form the indolizine ring system. rsc.org The versatility of this method allows for the introduction of various substituents onto the indolizine core by simply changing the starting materials.

Detailed Research Findings: One-Pot Synthesis of 3-Substituted-7-methylindolizine-1-carboxylates

A notable example of the application of this compound scaffolds in multicomponent systems is the one-pot, microwave-assisted synthesis of a series of ethyl 3-substituted-7-methylindolizine-1-carboxylates. conicet.gov.ar This four-component reaction utilizes 4-methylpyridine, a substituted phenacyl bromide, ethyl butynoate, and triethylamine (B128534) to efficiently construct the target indolizine derivatives. The reaction proceeds under a nitrogen atmosphere in acetonitrile (B52724) for a short duration of 5 minutes. conicet.gov.ar

This method's efficiency and the biological relevance of the resulting compounds underscore the utility of multicomponent strategies in medicinal chemistry. The synthesized 7-methylindolizine (B155927) derivatives were evaluated for their larvicidal properties against Anopheles arabiensis. The findings revealed that the indolizine pharmacophore is crucial for this biological activity, with several of the synthesized analogues demonstrating significant potency. conicet.gov.ar Specifically, compounds with certain substitutions on the phenyl ring at the 3-position showed the highest larvicidal activity. conicet.gov.ar

The following interactive table details the reactants, products, and yields of this four-component reaction, as well as the observed larvicidal activity of the synthesized compounds.

Product IDR Group (Phenacyl Bromide)Product StructureYield (%)Larvicidal Activity (% Mortality at 125 ppm)
2a HEthyl 7-methyl-3-phenylindolizine-1-carboxylate8580.33 ± 1.76
2b 4-CH₃Ethyl 7-methyl-3-(p-tolyl)indolizine-1-carboxylate8275.67 ± 2.03
2c 4-OCH₃Ethyl 3-(4-methoxyphenyl)-7-methylindolizine-1-carboxylate8870.33 ± 2.03
2d 4-FEthyl 3-(4-fluorophenyl)-7-methylindolizine-1-carboxylate9085.67 ± 1.45
2e 4-ClEthyl 3-(4-chlorophenyl)-7-methylindolizine-1-carboxylate9290.33 ± 1.45
2f 4-BrEthyl 3-(4-bromophenyl)-7-methylindolizine-1-carboxylate9498.33 ± 1.20
2g 4-NO₂Ethyl 7-methyl-3-(4-nitrophenyl)indolizine-1-carboxylate8088.67 ± 1.20
2h 3-ClEthyl 3-(3-chlorophenyl)-7-methylindolizine-1-carboxylate8684.33 ± 2.03
2i 3-BrEthyl 3-(3-bromophenyl)-7-methylindolizine-1-carboxylate8989.67 ± 1.20
2j 2-ClEthyl 3-(2-chlorophenyl)-7-methylindolizine-1-carboxylate9199.33 ± 0.88
2k 2-BrEthyl 3-(2-bromophenyl)-7-methylindolizine-1-carboxylate9395.67 ± 1.20
2l 2,4-diClEthyl 3-(2,4-dichlorophenyl)-7-methylindolizine-1-carboxylate8492.33 ± 0.88
2m 2,6-diClEthyl 3-(2,6-dichlorophenyl)-7-methylindolizine-1-carboxylate8798.67 ± 0.88
2n 2-NO₂Ethyl 7-methyl-3-(2-nitrophenyl)indolizine-1-carboxylate8194.33 ± 1.45

Data sourced from: One-pot microwave assisted synthesis and structural elucidation of novel ethyl 3-substituted-7-methylindolizine-1-carboxylates with potent larvicidal activity. conicet.gov.ar

This research exemplifies how the this compound scaffold can be readily accessed and functionalized in a single step using a multicomponent approach. The resulting library of compounds provides a basis for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic or agrochemical agents. The ability to rapidly generate and test a diverse set of derivatives highlights the power of combining multicomponent synthesis with the privileged this compound core.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 1-Methylindolizine

The current research landscape for this compound is primarily characterized by its role as a fundamental building block. While the compound itself is well-characterized structurally and spectroscopically, the bulk of scientific inquiry is focused on the synthesis and evaluation of its more complex derivatives. chim.itresearchgate.net Studies have established versatile synthetic routes to the indolizine (B1195054) core and have extensively documented the wide-ranging biological activities of the indolizine pharmacophore, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netevitachem.comresearchgate.net However, there is a noticeable lack of research into the specific biological profile of the parent this compound molecule. Its primary role remains that of a starting material or a reference compound in the development of new synthetic methodologies and novel functional materials. ontosight.aigoogle.com

Identification of Emerging Trends and Unexplored Research Avenues

Emerging trends in indolizine chemistry include the development of more efficient, sustainable, and eco-friendly ("green") synthesis methods, such as microwave-assisted reactions and the use of water as a solvent. scispace.com There is also a growing interest in creating indolizine-based materials with specific optical and electronic properties for applications in materials science, such as fluorescent sensors and OLEDs. chim.it

A significant unexplored avenue is the systematic biological screening of this compound and other simple, unsubstituted indolizines. Determining the intrinsic activity of the core structure could provide a valuable baseline for understanding the structure-activity relationships (SAR) of its more complex derivatives. Furthermore, its potential as a ligand in organometallic chemistry remains an area with room for exploration.

Methodological Advancements and Interdisciplinary Research Opportunities

Future methodological advancements will likely focus on the regioselective functionalization of the indolizine ring, allowing for more precise control over the synthesis of desired isomers. The use of palladium-catalyzed cross-coupling reactions and C-H activation techniques are powerful tools that are being increasingly applied to the indolizine system to create novel derivatives. nih.gov

Significant interdisciplinary research opportunities exist. The combination of computational chemistry with experimental synthesis can accelerate the design of new indolizine derivatives with targeted properties. mdpi.comresearchgate.net For example, molecular docking studies can predict the binding of novel indolizines to biological targets, guiding synthetic efforts in drug discovery. researchgate.net Collaboration between organic chemists, materials scientists, and physicists could lead to the development of novel indolizine-based electronic materials. chim.it Similarly, partnerships between synthetic chemists and biologists are crucial for exploring the full therapeutic potential of this versatile heterocyclic scaffold. ugent.be

Q & A

Q. What methodologies address discrepancies in reported biological activities of this compound derivatives?

  • Resolution : Standardize assay conditions (e.g., cell lines, incubation times) across studies. Perform meta-analyses to identify confounding variables (e.g., solvent effects in cell-based assays). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.